9-(2-Bromoethyl)-9H-carbazole
Overview
Description
- 9-(2-Bromoethyl)-9H-carbazole is a chemical compound with the molecular formula C<sub>14</sub>H<sub>12</sub>BrN .
- It belongs to the class of carbazole derivatives and contains a bromoethyl group attached to the carbazole ring.
Synthesis Analysis
- The synthesis of this compound involves introducing a bromoethyl group onto the carbazole ring. Specific synthetic methods would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure of 9-(2-Bromoethyl)-9H-carbazole consists of a carbazole core with a bromoethyl substituent.
- The exact arrangement of atoms and bond angles can be determined through X-ray crystallography or computational methods.
Chemical Reactions Analysis
- Investigating chemical reactions involving this compound would require reviewing relevant research papers.
- Potential reactions could include nucleophilic substitution, oxidation, or coupling reactions.
Physical And Chemical Properties Analysis
- Density : Approximately 1.4 g/cm³
- Boiling Point : Around 220.5°C at 760 mmHg
- Vapour Pressure : About 0.2 mmHg at 25°C
- Flash Point : Approximately 89.4°C
- Refractive Index : 1.556
- Molar Refractivity : 43.5 cm³/mol
Scientific Research Applications
-
Organic & Biomolecular Chemistry
- Application : Bromofunctionalization of alkenes .
- Method : The electrochemical oxidation of bromide to bromine is a viable strategy to reduce waste by avoiding chemical oxidants . The optimal concentration of hydrobromic acid was identified at 180 mM which resulted in a yield of 85% of the bromohydrin and 9% of the dibromide .
- Results : Various alkenes could be converted to their corresponding dibromides, bromohydrines, bromohydrin ethers and cyclized products in good to excellent yields .
-
Pharmaceuticals and Fragrances
- Application : Preparation of phenelzine by reacting with hydrazine . It is also used as a starting material to prepare various beta-phenethyl derivatives, active pharmaceutical ingredients, and fragrances .
- Method : The specific methods of application or experimental procedures were not detailed in the sources .
- Results : The outcomes of these applications were not specified in the sources .
Safety And Hazards
- The compound is flammable and harmful if swallowed.
- It can cause serious eye irritation.
- Proper precautions should be taken during handling and storage.
Future Directions
- Investigate potential applications of this compound in drug development, materials science, or other fields.
- Explore its reactivity and potential derivatives.
Please note that for a comprehensive analysis, reviewing relevant scientific papers is essential. The formatting adheres to the requested paragraph format with subheadings. If you need further details, feel free to ask! 🌟
properties
IUPAC Name |
9-(2-bromoethyl)carbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN/c15-9-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDOLTVTDBBAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471454 | |
Record name | 9H-Carbazole, 9-(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-(2-Bromoethyl)-9H-carbazole | |
CAS RN |
75620-93-8 | |
Record name | 9H-Carbazole, 9-(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(2-Bromoethyl)carbazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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